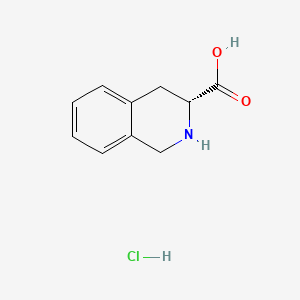![molecular formula C9H14O4 B3136172 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid CAS No. 412025-07-1](/img/structure/B3136172.png)
1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Synthesis Analysis
While specific synthesis methods for “1,4-Dioxaspiro[4.5]decane-7-carboxylic acid” were not found, there are methods available for synthesizing related compounds. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]decane consists of a spirocyclic system with two oxygen atoms incorporated into the ring structure . The InChI code for this compound is 1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8 .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane has a boiling point of 342.0±42.0C at 760 mmHg . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8C .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Intermediate in Asymmetric Synthesis : The compound has been used as an intermediate in the study of asymmetric synthesis of α-hydroxyalkanoic acids. It features a 1,4-dioxaspiro[4,5]decane skeleton, crucial in forming complex organic structures (Tsai, Su, & Lin, 2008).
Synthesis of Spirocyclopropane Carboxylic Acids : The compound facilitates the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids. This method is significant in synthesizing dihydro-pyrenolide D and its derivatives (Ramakrishna & Sridhar, 2015).
Synthesis of Bifunctional Intermediates : It serves as a bifunctional synthetic intermediate, widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. The optimization of synthesis conditions for such intermediates is crucial for their efficient production (Feng-bao, 2006).
Supramolecular Chemistry
- Supramolecular Arrangements : Studies have examined the relationship between molecular structure and crystal structure in derivatives of 1,4-Dioxaspiro[4.5]decane. These findings are essential for understanding supramolecular arrangements in various chemical contexts (Graus et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(6-7)12-4-5-13-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLFRSIBZCCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


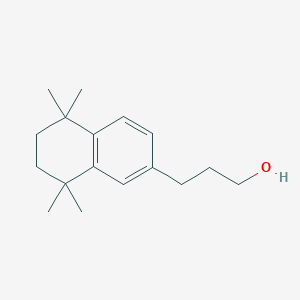


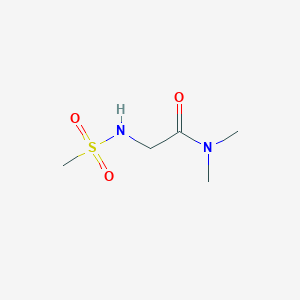
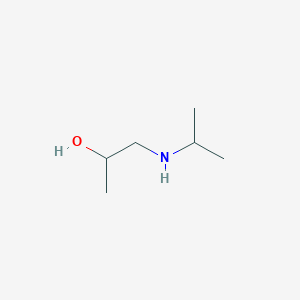
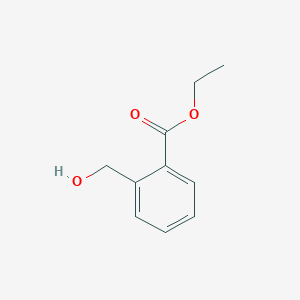
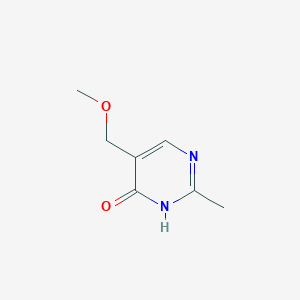
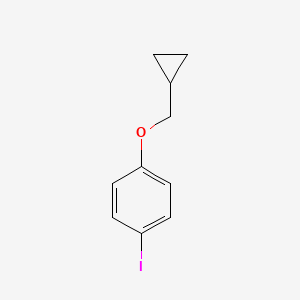
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3136170.png)
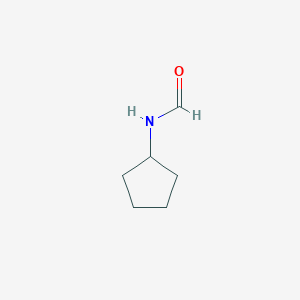
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)
